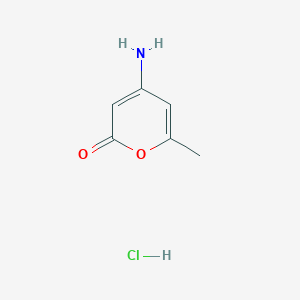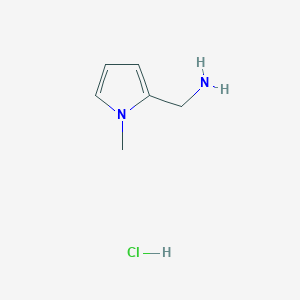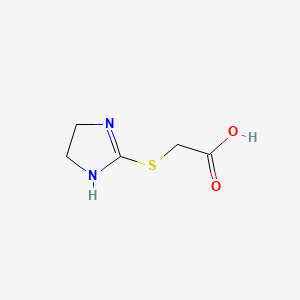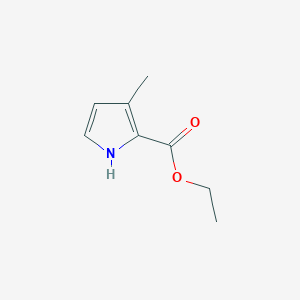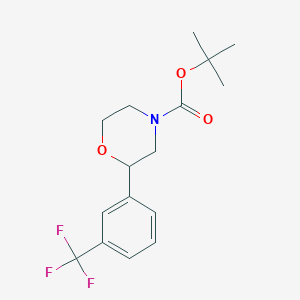![molecular formula C9H6ClF3N2O3 B6592374 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate CAS No. 1980053-18-6](/img/structure/B6592374.png)
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first synthesized in 2004 and has been extensively studied for its potential therapeutic applications in various autoimmune diseases.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate involves the reaction of 2-amino-5-chloropyridine with trifluoroacetic anhydride to form 2-amino-5-chloropyridine-3-trifluoroacetate. This intermediate is then reacted with 1,2-dichloroethane and sodium hydride to form 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine. The final step involves the reaction of this compound with sodium hydroxide and carbon dioxide to form the desired product, 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate.
Starting Materials
2-amino-5-chloropyridine, trifluoroacetic anhydride, 1,2-dichloroethane, sodium hydride, sodium hydroxide, carbon dioxide
Reaction
Step 1: React 2-amino-5-chloropyridine with trifluoroacetic anhydride to form 2-amino-5-chloropyridine-3-trifluoroacetate., Step 2: React 2-amino-5-chloropyridine-3-trifluoroacetate with 1,2-dichloroethane and sodium hydride to form 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine., Step 3: React 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine with sodium hydroxide and carbon dioxide to form 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate.
Mecanismo De Acción
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate inhibits the activity of JAK3 by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream signaling molecules. This results in the inhibition of cytokine signaling pathways, leading to the suppression of immune responses.
Efectos Bioquímicos Y Fisiológicos
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate has been shown to have potent anti-inflammatory and immunosuppressive effects in various preclinical and clinical studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to inhibit the proliferation and activation of T cells and B cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate in lab experiments include its potent and selective inhibition of JAK3, its well-characterized mechanism of action, and its potential therapeutic applications in various autoimmune diseases. However, its limitations include its relatively low solubility in aqueous solutions and its potential off-target effects on other JAK family members.
Direcciones Futuras
There are several potential future directions for the research and development of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate. These include the investigation of its potential therapeutic applications in other autoimmune diseases, such as multiple sclerosis and lupus, the development of more potent and selective JAK3 inhibitors, and the exploration of combination therapies with other immunomodulatory agents. Additionally, further studies are needed to fully understand the long-term safety and efficacy of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate in clinical settings.
Aplicaciones Científicas De Investigación
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate has been studied extensively for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK3, a tyrosine kinase that plays a key role in the signaling pathways of several cytokines involved in the pathogenesis of autoimmune diseases.
Propiedades
IUPAC Name |
8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2O2.H2O/c10-5-1-4(9(11,12)13)2-15-3-6(8(16)17)14-7(5)15;/h1-3H,(H,16,17);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDANCBTRVDEBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN2C=C1C(F)(F)F)C(=O)O)Cl.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B6592292.png)
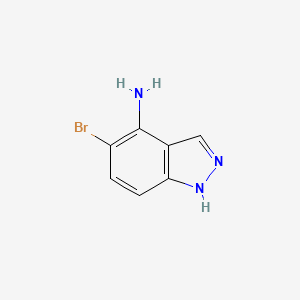
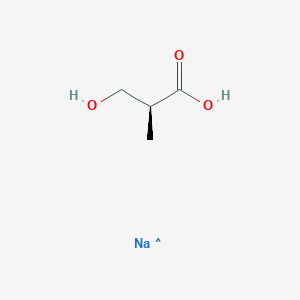
![tert-butyl N-[(3R,6R)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B6592314.png)
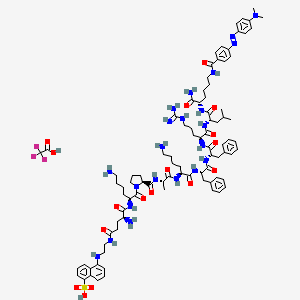
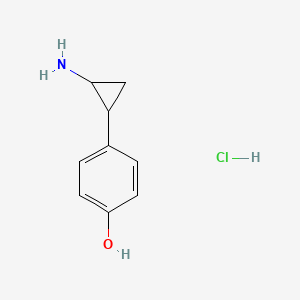
![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/structure/B6592334.png)
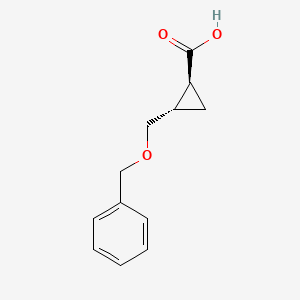
![3,5-Dichloropyrido[3,4-b]pyrazine](/img/structure/B6592359.png)
